

Leptosin I: A Technical Overview for Drug Discovery Professionals

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Compound of Interest

Compound Name: *Leptosin I*

Cat. No.: *B15558370*

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An In-depth Guide to the PubChem Data, Experimental Protocols, and Biological Activity of a Potent Cytotoxic Agent.

This technical guide provides a comprehensive overview of **Leptosin I**, a sulfur-containing heterocyclic natural product with significant cytotoxic properties. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical data, isolation, and potential mechanism of action.

Core Data and Properties

Leptosin I, identified in the PubChem database with CID 139586840, is a complex molecule isolated from the marine fungus *Leptosphaeria* sp. Its chemical and physical properties are summarized below, providing a foundational dataset for further research and development.

Chemical Identifiers and Molecular Characteristics

Property	Value	Source
PubChem CID	139586840	PubChem
Molecular Formula	C ₃₂ H ₃₂ N ₆ O ₇ S ₄	PubChem
Molecular Weight	740.9 g/mol	PubChem
IUPAC Name	(1R,2R,4R,7S,10R,18S,19R,27S,30R,37R)-37-hydroxy-7-(hydroxymethyl)-6,36-dimethyl-30-propan-2-yl-3-oxa-31,32,33,34-tetrathia-6,9,11,26,28,36-hexazadecacyclo[28.4.2.1 ^{4,18} .0 ^{1,28} .0 ^{2,19} .0 ^{4,9} .0 ^{10,18} .0 ^{12,17} .0 ^{19,27} .0 ^{20,25}]heptatriaconta-12,14,16,20,22,24-hexaene-5,8,29,35-tetrone	PubChem
Canonical SMILES	<chem>CC1C2C(C(N(C1=O)C)C3=C(C=CC=C3)S4)N5C(=O)C(N(C2N(C5=O)C)C6=C(C=CC=C6)S4)C(C(C)C)O</chem>	PubChem
InChI Key	BSYNRYCQGDBLTO-UHFFFAOYSA-N	PubChem

Physicochemical Properties

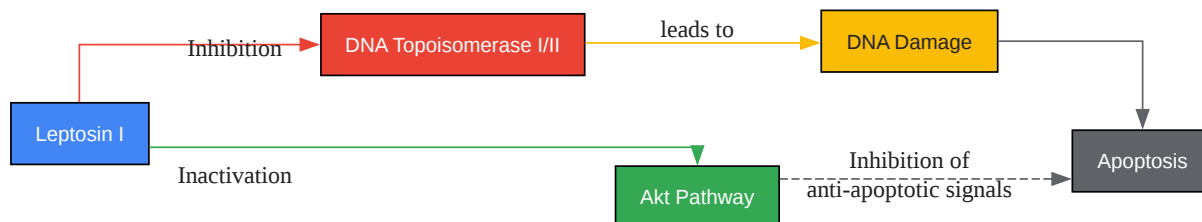
Property	Value	Source
XLogP3	3.4	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	14	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	740.12153208	PubChem
Monoisotopic Mass	740.12153208	PubChem
Topological Polar Surface Area	213 Å ²	PubChem
Heavy Atom Count	49	PubChem
Complexity	1580	PubChem

Biological Activity and Mechanism of Action

Leptosin I is a member of the epipolythiodioxopiperazine class of natural products, which are known for their potent biological activities.^[1] It has demonstrated significant cytotoxic effects against murine leukemia P388 cells.^[1]

While the specific signaling pathway of **Leptosin I** has not been fully elucidated, studies on related leptosins, such as Leptosin F and C, provide strong indications of its likely mechanism of action. These related compounds have been shown to inhibit DNA topoisomerases I and/or II and induce apoptosis.^[2] The apoptotic cascade is believed to be initiated through the inactivation of the Akt signaling pathway.^[2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

Based on this information, a putative signaling pathway for **Leptosin I** is proposed below.



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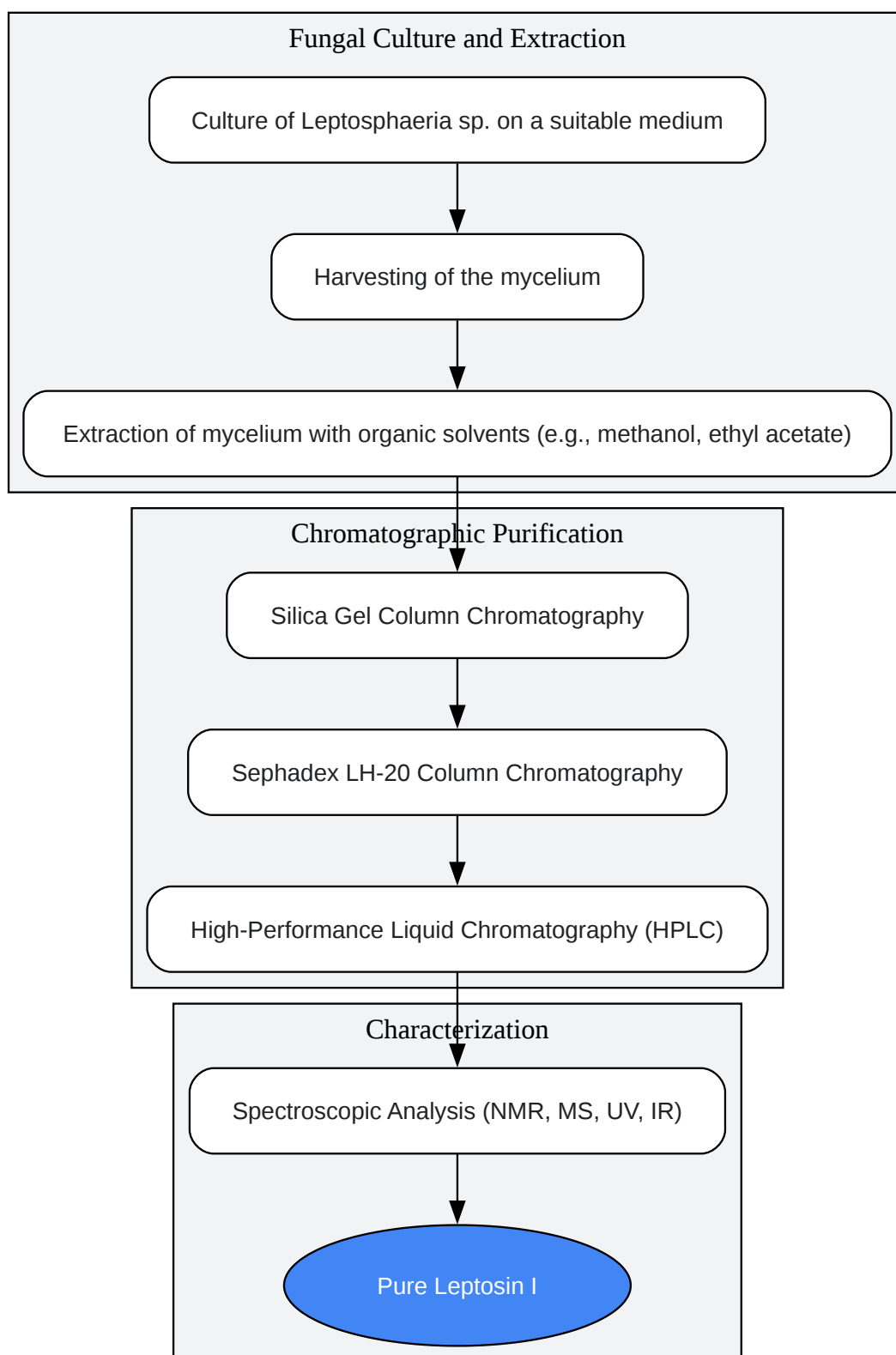
Putative signaling pathway for **Leptosin I**-induced apoptosis.

Experimental Protocols

Detailed experimental protocols for the isolation and cytotoxicity testing of **Leptosin I** are based on the methods described in the primary literature.

Isolation and Purification of Leptosin I

The following workflow outlines the general procedure for isolating **Leptosin I** from the mycelium of *Leptosphaeria* sp.



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General workflow for the isolation and purification of **Leptosin I**.

Note: The specific details of the chromatographic conditions (e.g., solvent systems, gradients) are critical for successful isolation and would be found in the full text of the primary scientific literature.

Cytotoxicity Assay

The cytotoxic activity of **Leptosin I** against P388 murine leukemia cells can be determined using a standard in vitro cytotoxicity assay.

Protocol Outline:

- Cell Culture: P388 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Setup:
 - Cells are seeded into 96-well microplates at a predetermined density.
 - A serial dilution of **Leptosin I** in the culture medium is prepared.
 - The diluted **Leptosin I** solutions are added to the wells containing the cells. Control wells receive only the vehicle (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
- Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
- Data Analysis: The concentration of **Leptosin I** that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

Leptosin I represents a promising lead compound for the development of novel anticancer agents. Its potent cytotoxic activity and putative mechanism of action through the inhibition of key cellular processes make it a compelling subject for further investigation. Future research should focus on:

- **Total Synthesis:** Development of a synthetic route to **Leptosin I** would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved therapeutic properties.
- **Mechanism of Action Studies:** Detailed elucidation of the specific molecular targets and signaling pathways affected by **Leptosin I** is crucial for understanding its mode of action and for rational drug design.
- **In Vivo Efficacy:** Evaluation of the antitumor activity of **Leptosin I** in animal models is a critical next step to assess its therapeutic potential.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological testing of a library of **Leptosin I** analogs will help to identify the key structural features required for its cytotoxic activity and to optimize its pharmacological profile.

This technical guide provides a solid foundation for researchers to embark on further studies of **Leptosin I**, a natural product with the potential to contribute to the next generation of cancer therapeutics.

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References

- 1. Leptosins I and J, cytotoxic substances produced by a Leptosphaeria sp. Physico-chemical properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leptosins isolated from marine fungus Leptoshaeria species inhibit DNA topoisomerases I and/or II and induce apoptosis by inactivation of Akt/protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
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